Cas no 62453-97-8 (1-Piperidin-1-ylmethyl-propylamine)

1-Piperidin-1-ylmethyl-propylamine is a tertiary amine compound featuring a piperidine moiety and an aminomethyl-propyl functional group. This structure imparts versatility in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. Its reactive amine group facilitates nucleophilic substitution and condensation reactions, making it valuable for constructing complex molecular frameworks. The piperidine ring enhances stability and influences steric and electronic properties, which can be tailored for specific reactivity or binding interactions. The compound is typically used under controlled conditions due to its potential sensitivity to moisture and air. Proper handling and storage are recommended to maintain purity and performance in synthetic processes.
1-Piperidin-1-ylmethyl-propylamine structure
62453-97-8 structure
Product Name:1-Piperidin-1-ylmethyl-propylamine
CAS No:62453-97-8
MF:C9H20N2
MW:156.268502235413
CID:444342
PubChem ID:6484670
Update Time:2025-10-29

1-Piperidin-1-ylmethyl-propylamine Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidineethanamine, a-ethyl-
    • 1-Piperidin-1-ylmethyl-propylamine
    • AKOS000270735
    • AKOS016040096
    • CS-0315749
    • 1-piperidin-1-ylbutan-2-amine
    • VS-09878
    • 1-(1-Piperidinyl)-2-butanamine, AldrichCPR
    • SB42278
    • 1-(piperidin-1-yl)butan-2-amine
    • 62453-97-8
    • SCHEMBL8553536
    • 1-(piperidin-1-ylmethyl)propylamine
    • STL311893
    • BBL030535
    • MDL: MFCD06446857
    • Inchi: 1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
    • InChI Key: JIQRJXYTQMTWIY-UHFFFAOYSA-N
    • SMILES: N1(CC(CC)N)CCCCC1

Computed Properties

  • Exact Mass: 156.162648646g/mol
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 221.3±8.0 °C at 760 mmHg
  • Flash Point: 83.3±13.6 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

1-Piperidin-1-ylmethyl-propylamine Security Information

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1-Piperidin-1-ylmethyl-propylamine Related Literature

Additional information on 1-Piperidin-1-ylmethyl-propylamine

Chemical Profile of 1-Piperidin-1-ylmethyl-propylamine (CAS No. 62453-97-8)

1-Piperidin-1-ylmethyl-propylamine, identified by the Chemical Abstracts Service registry number CAS No. 62453-97-8, is a significant compound in the realm of pharmaceutical and chemical research. This amine derivative features a piperidine moiety linked to a propylamine side chain, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The piperidine ring, a six-membered heterocyclic structure containing a nitrogen atom, is well-documented for its role in enhancing the pharmacological properties of small molecules. Its incorporation into drug candidates often improves solubility, metabolic stability, and binding affinity to biological targets. In the case of 1-Piperidin-1-ylmethyl-propylamine, the presence of the propylamine group further extends its utility, providing a scaffold for further functionalization and derivatization.

Recent advancements in drug discovery have highlighted the importance of amine derivatives in addressing complex diseases. The compound 1-Piperidin-1-ylmethyl-propylamine has garnered attention due to its potential as a building block for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. Its structural flexibility allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic profiles, making it a valuable asset in medicinal chemistry libraries.

One of the most compelling aspects of 1-Piperidin-1-ylmethyl-propylamine is its role in the synthesis of molecules that interact with enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory diseases and cancer. The piperidine moiety's ability to mimic natural amino acid residues enhances binding interactions, while the propylamine group provides additional sites for chemical modification.

The chemical synthesis of 1-Piperidin-1-ylmethyl-propylamine involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and condensation reactions. The choice of starting materials and reagents can significantly impact the yield and purity of the final product, underscoring the importance of optimizing synthetic protocols.

In terms of analytical characterization, 1-Piperidin-1-ylmethyl-propylamine is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements for pharmaceutical applications. Additionally, computational modeling techniques are often employed to predict its interactions with biological targets and assess its potential therapeutic efficacy.

The pharmacological profile of 1-Piperidin-1-ylmethyl-propylamine has been explored in several preclinical studies. Researchers have investigated its effects on various biological systems, including cell-based assays and animal models. Preliminary findings suggest that this compound exhibits promising activity against disease-related pathways without significant off-target effects. These results warrant further investigation into its potential as a lead compound or intermediate for more advanced drug candidates.

As the field of pharmaceutical chemistry continues to evolve, compounds like 1-Piperidin-1-ylmethyl-propylamine will play an increasingly important role in drug development pipelines. Their unique structural features and synthetic accessibility make them ideal candidates for exploring new therapeutic strategies. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

The future prospects for 1-Piperidin-1-ylmethyl-propylamine are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies and computational biology will further enhance our ability to harness its potential. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock new possibilities for treating complex diseases and improving human health.

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